



Application Notes and Protocols for Radiolabeling Elagolix Sodium for Imaging Studies

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Compound of Interest		
Compound Name:	Elagolix Sodium	
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These application notes provide detailed methodologies for the radiolabeling of **elagolix sodium** with positron-emitting radionuclides, specifically Carbon-11 ([¹¹C]) and Fluorine-18 ([¹³F]), for use in positron emission tomography (PET) imaging studies. The protocols are designed to guide researchers in the synthesis of radiolabeled elagolix, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, for in vivo imaging of GnRH receptor distribution and occupancy.

Introduction

Elagolix is an orally active GnRH receptor antagonist approved for the treatment of endometriosis-associated pain.[1] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in estradiol levels.[2] Radiolabeled elagolix can serve as a valuable tool for non-invasively studying the pharmacokinetics and pharmacodynamics of this drug, as well as for investigating the role of GnRH receptors in various physiological and pathological processes.

This document outlines two primary approaches for radiolabeling elagolix:



- [¹¹C]Methylation: Introduction of a radioactive methyl group ([¹¹C]CH₃) at the O-methyl position of the 2-fluoro-3-methoxyphenyl moiety.
- [18F]Fluorination: Introduction of a radioactive fluorine atom ([18F]) onto one of the aromatic rings of the elagolix molecule.

Radiolabeling Strategies and Site Selection

The selection of the radiolabeling position on the elagolix molecule is critical to ensure that the biological activity and affinity for the GnRH receptor are not significantly altered. Based on the structure-activity relationships of GnRH antagonists, modifications to the peripheral phenyl rings are generally better tolerated than alterations to the core uracil structure or the key pharmacophores responsible for receptor binding.[3][4]

- For [¹¹C]Labeling: The methoxy group on the 5-(2-fluoro-3-methoxyphenyl) ring is an ideal target for labeling. The synthesis of a des-methyl precursor (phenolic precursor) allows for the late-stage introduction of [¹¹C]CH₃I or [¹¹C]CH₃OTf. This position is solvent-exposed in the GnRH receptor binding pocket and modifications at this site are not expected to significantly impact binding affinity.
- For [18F]Labeling: The fluoro-substituted phenyl rings present opportunities for radiofluorination. A common strategy involves the synthesis of a precursor with a suitable leaving group, such as a nitro (-NO₂) or a trimethylstannyl (-Sn(CH₃)₃) group, which can be displaced by [18F]fluoride. Labeling on the 2-fluoro-6-(trifluoromethyl)benzyl moiety is proposed, as modifications at this position are less likely to interfere with key receptor interactions compared to the 5-phenyl group.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the radiolabeling of elagolix based on literature values for similar radiochemical transformations.

Table 1: Estimated Parameters for [11C]Elagolix Synthesis



Parameter	Expected Value	Reference
Precursor	Des-methyl-elagolix	N/A (Proposed)
Radiolabeling Agent	[11C]CH3I or [11C]CH3OTf	[1][5]
Reaction Time	5 - 10 min	[1]
Reaction Temperature	80 - 120 °C	[6]
Radiochemical Yield (RCY), decay-corrected	30 - 50%	[1][7]
Specific Activity	> 37 GBq/μmol (> 1 Ci/μmol)	[7]
Radiochemical Purity	> 95%	[1]

Table 2: Estimated Parameters for [18F]Elagolix Synthesis

Parameter	Expected Value	Reference
Precursor	Nitro- or Trimethylstannyl- elagolix	N/A (Proposed)
Radiolabeling Agent	[¹⁸ F]Fluoride (K[¹⁸ F]/K ₂₂₂)	[8][9]
Reaction Time	10 - 20 min	[8]
Reaction Temperature	100 - 150 °C	[10]
Radiochemical Yield (RCY), decay-corrected	20 - 40%	[8][11]
Specific Activity	> 37 GBq/µmol (> 1 Ci/µmol)	[12]
Radiochemical Purity	> 95%	[11]

Experimental Protocols

Protocol 1: Synthesis of [11C]Elagolix via O-Methylation

This protocol describes the synthesis of [11C]elagolix by the methylation of its des-methyl precursor with [11C]methyl iodide.



1.1. Synthesis of Des-methyl-elagolix Precursor

The synthesis of the des-methyl precursor will follow a similar synthetic route to that of elagolix, with the key difference being the use of a protected 2-fluoro-3-hydroxyphenyl boronic acid derivative in the Suzuki coupling step.



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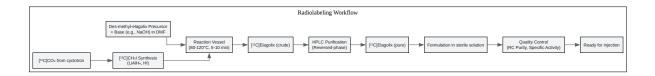
Diagram 1: Synthetic scheme for des-methyl-elagolix precursor.

Detailed Steps:

- Protection: Protect the hydroxyl group of 2-fluoro-3-hydroxyphenylboronic acid with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl (Bn)).
- Suzuki Coupling: Perform a Suzuki coupling reaction between the protected 2-fluoro-3-hydroxyphenylboronic acid and 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione.
- Alkylation and Amine Coupling: Follow the established synthetic route for elagolix to introduce the (R)-1-phenylethylamino)butanoate side chain.
- Deprotection: Remove the protecting group from the hydroxyl function to yield the final desmethyl-elagolix precursor.

1.2. [11C]Methylation of Des-methyl-elagolix



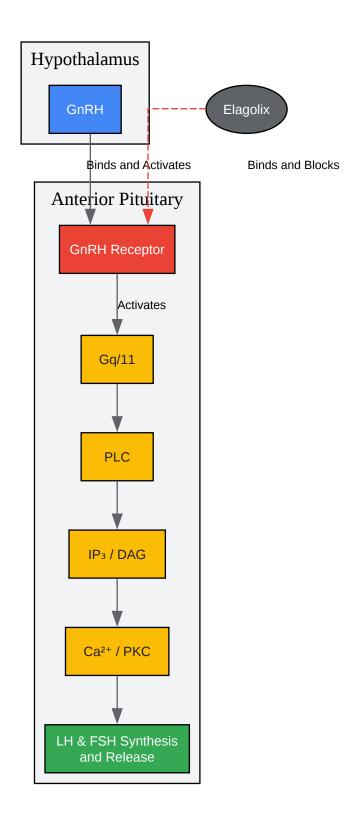












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